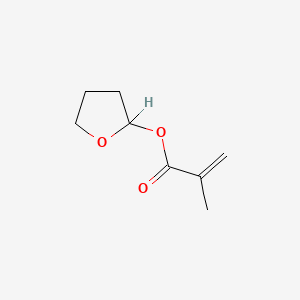

Oxolan-2-yl 2-methylprop-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6(2)8(9)11-7-4-3-5-10-7/h7H,1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVRUJBOWHSVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960209 | |

| Record name | Oxolan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39612-01-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2-furanyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039612016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxolan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Importance of Oxolan 2 Yl 2 Methylprop 2 Enoate in Methacrylate Ester Chemistry

Oxolan-2-yl 2-methylprop-2-enoate holds a significant position within the broad class of methacrylate (B99206) esters. Its unique properties make it a valuable component in the formulation of various polymeric materials.

One of its key roles is as a reactive diluent in dental resins. nih.gov The high viscosity of common dental resin monomers like bis-GMA can be lowered by the addition of THFMA, improving the handling characteristics of the material. nih.gov Studies have shown that the inclusion of THFMA can influence properties such as polymerization shrinkage and degree of conversion. nih.gov

Furthermore, its cyclic structure contributes to the properties of the resulting polymers. It is known to enhance the glass transition temperature (Tg) of polymers, a critical factor in materials intended for dental fillings and orthopedic cements. kpi.ua The use of THFMA in copolymers can also impart desirable characteristics like improved hardness and water resistance. ci.guidenih.gov

An Overview of Research Trajectories for Oxolan 2 Yl 2 Methylprop 2 Enoate and Its Derivatives

Established Reaction Pathways for this compound Synthesis

The primary methods for synthesizing this compound revolve around the formation of an ester linkage between a tetrahydrofurfuryl precursor and a methacrylic acid source. These pathways are well-documented and widely employed in industrial manufacturing. nih.gov

Esterification Reactions Employing Tetrahydrofurfuryl Alcohol Precursors

The synthesis of this compound is commonly achieved through two main esterification routes utilizing tetrahydrofurfuryl alcohol (THFA) as the core precursor.

The first method is direct esterification , which involves the reaction of tetrahydrofurfuryl alcohol with methacrylic acid. nih.gov This reaction is typically catalyzed by an acid and results in the formation of the desired ester and water as a byproduct.

The second, and frequently used, industrial method is transesterification . ci.guidenih.gov In this process, tetrahydrofurfuryl alcohol is reacted with a short-chain alkyl methacrylate, most commonly methyl methacrylate (MMA) or ethyl methacrylate. google.com This equilibrium-driven reaction yields this compound and a volatile alcohol byproduct (methanol or ethanol), which is typically removed to drive the reaction to completion. google.com

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is critical to the efficiency and selectivity of the synthesis. Different catalytic systems are employed for direct esterification and transesterification pathways.

For direct esterification, strong acids such as sulfuric acid or p-toluenesulfonic acid are often used as catalysts.

In transesterification reactions, a variety of catalysts are effective. A patented method describes the use of alkali metal or alkaline-earth metal alkoxides, specifically the tetrahydrofurfuryl-(2)-methoxide of lithium, magnesium, or calcium. google.com These catalysts are prepared by reacting the corresponding metal (Li, Mg) or metal hydride (CaH₂) with tetrahydrofurfuryl alcohol. google.com The reaction is performed under mild temperature conditions, which helps to minimize the formation of by-products. google.com Tin- and titanium-based compounds are also noted as effective transesterification catalysts in the synthesis of the related furfuryl methacrylate, suggesting their potential applicability for THFMA synthesis. google.com

Table 1: Catalytic System for Transesterification Synthesis of this compound

| Parameter | Conditions |

|---|---|

| Reactants | Tetrahydrofurfuryl-(2)-methyl alcohol and Methyl or Ethyl Methacrylate |

| Catalyst | Tetrahydrofurfuryl-(2)-methoxide of an alkali or alkaline-earth metal (e.g., Li, Mg, Ca) |

| Catalyst Loading | 0.2-10 wt. % (preferably 1-3 wt. %) |

| Molar Ratio | 1.4:1 to 3.0:1 of methacrylate to alcohol (preferably 1.5-2.0:1) |

| Temperature | 45-130 °C (preferably 60-80 °C) |

| Reaction Time | 2 to 3 hours |

| Additives | Stabilizers like hydroquinone (B1673460) monomethylether or phenothiazine; Dried air or oxygen passed through the mixture |

Data sourced from a patented method for preparing tetrahydrofurfuryl-(2)-methacrylate. google.com

Novel Synthetic Strategies and Methodological Innovations

Recent research has focused on developing more sustainable and efficient methods for chemical synthesis, with green chemistry and flow chemistry being at the forefront of these innovations.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net In the context of THFMA synthesis, this involves several potential strategies. A primary focus is the use of renewable feedstocks. researchgate.net Tetrahydrofurfuryl alcohol itself can be derived from biomass, specifically from the hydrogenation of furfural (B47365), which is produced from agricultural waste. This positions THFMA as a partially bio-based monomer. mdpi.com

Another green approach is the replacement of hazardous solvents with more environmentally benign alternatives. mdpi.com Research into solvents like 2-methyl tetrahydrofuran (B95107) (2-MeTHF), which is also a bio-derived solvent, or even water-based systems for certain reaction steps, could significantly reduce the environmental footprint of production. mdpi.comyoutube.com Furthermore, the use of highly efficient catalytic systems is a cornerstone of green chemistry, as it minimizes energy consumption and reduces waste by avoiding the use of stoichiometric reagents. nih.gov

Flow Chemistry and Continuous Manufacturing Techniques for Scale-Up

For large-scale industrial production, a shift from traditional batch processing to continuous flow chemistry offers significant advantages. Continuous manufacturing involves feeding reactants through a series of connected reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. youtube.com

This methodology enhances safety by minimizing the volume of reactive materials at any given moment. youtube.com It also improves efficiency and product consistency. The application of flow chemistry to the esterification or transesterification processes for producing this compound can lead to higher yields, reduced reaction times, and a more streamlined, automated manufacturing process suitable for industrial scale-up. youtube.com

Functionalization and Derivatization of this compound

This compound is a versatile monomer whose chemical structure allows for a range of functionalization and derivatization reactions. The molecule contains two primary reactive sites: the ester group and the methacrylate double bond.

The ester group can undergo various transformations. For instance, it can be hydrolyzed back to tetrahydrofurfuryl alcohol and methacrylic acid. industrialchemicals.gov.au Reduction of the ester group, using powerful reducing agents like lithium aluminum hydride, would yield the corresponding diol.

The most significant reactivity of THFMA lies in the polymerization of its methacrylate double bond. It readily undergoes free-radical polymerization to form poly(tetrahydrofurfuryl methacrylate). It is also frequently used as a comonomer in copolymerization with other monomers, such as methyl methacrylate (MMA), to tailor the properties of the resulting polymer. researchgate.net The incorporation of the bulky, cyclic tetrahydrofurfuryl group can influence properties like glass transition temperature, thermal stability, and adhesion. ci.guideresearchgate.net Additionally, the double bond can participate in other addition reactions, such as 'thiol-ene' reactions, which can be used to further modify the polymer post-polymerization. researchgate.net

Table 2: Potential Chemical Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Polymerization | Free radical initiator (e.g., BPO), ATRP catalysts (e.g., CuX/PMDETA) | Homopolymers or Copolymers |

| Hydrolysis | Acid or base catalysis | Tetrahydrofurfuryl alcohol and Methacrylic acid |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Diol |

| Oxidation | Oxidizing agents (e.g., KMnO₄) | Carboxylic acids or ketones |

| Thiol-ene Addition | Thiol, photoinitiator/heat | Thioether adduct |

Based on general ester reactivity and specific monomer reactions. researchgate.net

Modification of the Oxolane Ring

The oxolane ring of this compound presents opportunities for chemical modification, primarily through ring-opening reactions. These transformations can alter the polymer backbone, introducing new functional groups and changing the material's physical and chemical properties.

Ring-opening reactions of the tetrahydrofuran (THF) ring can be initiated by strong Lewis acids or other electrophilic reagents. researchgate.net For instance, the polymerization of furfuryl alcohol, a related furan-containing compound, can involve ring-opening, leading to the formation of levulinic acid and other carbonyl-containing species within the polymer structure. mdpi.com The extent of this ring-opening can be influenced by the type of acidic initiator and the presence of water. mdpi.com In the context of poly(tetrahydrofurfuryl methacrylate), such reactions would introduce ketone and ester functionalities into the side chains, fundamentally altering the polymer's structure and properties.

While direct ring-opening of the oxolane in poly(THFMA) is not extensively documented in readily available literature, studies on related systems provide insight into potential pathways. For example, the ring-opening of tetrahydrofuran has been observed on various catalytic surfaces and in the presence of specific reagents. researchgate.net These reactions often lead to the formation of linear chains with terminal functional groups, suggesting that the oxolane ring in poly(THFMA) could be a site for creating graft copolymers or introducing new functionalities.

Reactions at the Methacrylate Moiety

The methacrylate group is the more reactive site of this compound, readily undergoing polymerization and a variety of post-polymerization modifications. These reactions allow for precise control over the architecture and functionality of the resulting polymers.

Polymerization:

Like other methacrylate esters, this compound can be polymerized through free-radical polymerization. sigmaaldrich.com This process is typically initiated by thermal or photochemical decomposition of a radical initiator. The resulting poly(tetrahydrofurfuryl methacrylate) is a biocompatible polymer that maintains its structural rigidity even with significant water absorption. sigmaaldrich.com

Hydrolysis:

The ester linkage in the methacrylate moiety is susceptible to hydrolysis under both acidic and basic conditions, yielding poly(methacrylic acid) and tetrahydrofurfuryl alcohol. nih.govacs.orgresearchgate.net Base-catalyzed hydrolysis of methacrylate esters generally proceeds through a nucleophilic attack on the carbonyl carbon. nih.gov The rate of hydrolysis can be influenced by steric factors and the electronic nature of the alcohol group. nih.gov Acid-catalyzed hydrolysis of poly(methyl methacrylate) has also been studied, providing a method to convert the polymer to poly(methacrylic acid). acs.orgresearchgate.net

Post-Polymerization Modification:

The ester group of poly(tetrahydrofurfuryl methacrylate) can be further modified after polymerization to introduce a wide range of functionalities. These post-polymerization modifications are powerful tools for creating functional polymers from a readily available precursor.

Transesterification: The ester groups on the polymer backbone can undergo transesterification with other alcohols in the presence of a suitable catalyst. rsc.orgrsc.org This allows for the introduction of different side chains, altering the polymer's properties such as solubility and thermal characteristics. Organocatalysts have been shown to be effective for the transesterification of polymethacrylates. rsc.org

Amidation: The ester groups can also be converted to amide groups through reaction with amines. nih.govresearchgate.net This reaction, often requiring a catalyst, transforms the polymethacrylate (B1205211) into a poly(methacrylamide), which can exhibit different solubility and hydrogen-bonding capabilities. Recent studies have shown that amines with additional hydrogen bond donating or accepting groups can accelerate the amidation of polymers with pendant ester groups. nih.govresearchgate.net

Below is a summary of the key chemical transformations:

| Reaction Type | Reactant(s) | Product(s) | Conditions | Reference(s) |

| Synthesis (Transesterification) | Methyl methacrylate, Tetrahydrofurfuryl alcohol | This compound, Methanol (B129727) | Alkali metal/alkaline-earth metal methoxide (B1231860) catalyst, 60-80°C | ci.guidegoogle.com |

| Ring-Opening (of related furans) | Furfuryl alcohol | Poly(furfuryl alcohol) with opened ring structures (levulinic acid moieties) | Acidic initiator, water | mdpi.com |

| Polymerization | This compound | Poly(this compound) | Free-radical initiator | sigmaaldrich.com |

| Hydrolysis (Base-catalyzed) | Poly(methacrylate) | Poly(methacrylic acid), Alcohol | Base (e.g., NaOH) | nih.gov |

| Hydrolysis (Acid-catalyzed) | Poly(methyl methacrylate) | Poly(methacrylic acid), Methanol | Acid (e.g., H2SO4) | acs.orgresearchgate.net |

| Post-Polymerization Transesterification | Poly(methacrylate), Alcohol | Functionalized poly(methacrylate) | Organocatalyst | rsc.orgrsc.org |

| Post-Polymerization Amidation | Poly(methacrylate), Amine | Poly(methacrylamide) | Catalyst, potentially with H-bonding amines | nih.govresearchgate.net |

Fundamental Principles of Radical Polymerization of this compound

Conventional free radical polymerization is a widely utilized method for producing polymers from vinyl monomers like THFMA. fujifilm.com The process is characterized by a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com

The initiation of radical polymerization involves the generation of highly reactive free radicals from an initiator molecule, which then react with monomer units to form propagating radicals. fujifilm.comyoutube.com For methacrylates like THFMA, thermal initiators such as azo compounds (e.g., azobisisobutyronitrile, AIBN) and peroxides (e.g., benzoyl peroxide) are commonly employed. fujifilm.comnih.gov These initiators decompose upon heating to produce radicals. youtube.com The polymerization of THFMA can be readily initiated by such means. nih.gov

Propagation is the step where the polymer chain grows by the sequential addition of monomer molecules to the active radical center. fujifilm.commasterorganicchemistry.com The reactivity of the propagating radical is primarily influenced by the terminal monomer unit. cmu.edu In the case of THFMA, the bulky tetrahydrofurfuryl group can sterically influence the approach of incoming monomer units, potentially affecting the propagation rate constant compared to less hindered methacrylates.

Termination reactions lead to the cessation of chain growth and the formation of a stable polymer molecule. fujifilm.com The two primary mechanisms for termination are combination (or coupling), where two growing chains join, and disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. fujifilm.comyoutube.com For polymers derived from THFMA, there is a noted tendency for chain termination by disproportionation. researchgate.net

Several reaction parameters significantly impact the efficiency of THFMA polymerization. These include:

Temperature: Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of primary radicals and, consequently, a faster polymerization rate. However, excessively high temperatures can also lead to side reactions and a decrease in the polymer's molecular weight.

Monomer Concentration: Increasing the monomer concentration generally leads to a higher polymerization rate and higher molecular weight polymers. cmu.edu

Initiator Concentration: A higher initiator concentration results in a greater number of polymer chains being initiated simultaneously, which typically leads to a faster reaction but produces polymers with lower molecular weights.

Solvent: The choice of solvent can affect the polymerization kinetics by influencing the solubility of the monomer and polymer, as well as the chain transfer kinetics.

| Reaction Condition | Effect on Polymerization |

| ↑ Temperature | Increases polymerization rate, may decrease molecular weight. |

| ↑ Monomer Concentration | Increases polymerization rate and molecular weight. cmu.edu |

| ↑ Initiator Concentration | Increases polymerization rate, decreases molecular weight. |

| Solvent Choice | Can affect reaction kinetics and chain transfer. |

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

Controlled/living radical polymerization (CRP/LRP) techniques offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. cmu.eduyoutube.com These methods work by establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. youtube.com

RAFT polymerization is a versatile CRP method that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. rsc.org The process allows for the synthesis of well-defined polymers by reversibly deactivating propagating chains. nih.gov

The RAFT polymerization of THFMA has been successfully demonstrated, yielding polymers with controlled molecular weights and low polydispersity. The choice of CTA is crucial for effective control over the polymerization of methacrylates. For instance, CTAs with a tertiary leaving group and an activating Z group are suitable for these monomers. researchgate.net Research on the RAFT polymerization of the related monomer, furfuryl methacrylate (FMA), has shown that the reaction can be significantly faster in ionic liquids compared to conventional organic solvents like toluene (B28343). rsc.org This suggests that the choice of solvent can play a critical role in the efficiency of RAFT polymerization of such heterocyclic methacrylates.

| Parameter | Description | Finding |

| Monomer | Furfuryl Methacrylate (FMA) | Polymerization in ionic liquid is faster than in toluene. rsc.org |

| CTA | 2-cyano-2-propyl dodecyl trithiocarbonate | Effective for FMA polymerization. rsc.org |

| Initiator | V-70 (low-temperature initiator) | Achieved 95% conversion in 2 hours in ionic liquid. rsc.org |

ATRP is another powerful CRP technique that employs a transition metal complex (e.g., copper, iron, or nickel-based) as a catalyst to reversibly activate and deactivate the growing polymer chains through a halogen atom transfer process. cmu.eduacs.orgwarwick.ac.uk

The ATRP of THFMA has been investigated, demonstrating that this monomer can undergo rapid polymerization under ATRP conditions. researchgate.netresearchgate.net For example, ambient temperature ATRP (AT-ATRP) of THFMA using a CuX/PMDETA/EBiB (X = Br or Cl) catalyst system has been shown to be effective. researchgate.net However, bulk polymerization of THFMA to a high degree of polymerization (DP > 200) can lead to cross-linking. researchgate.net

A key observation in the ATRP of THFMA is the potential interaction between the copper catalyst and the oxygen atom of the tetrahydrofurfuryl group. researchgate.net This interaction can alter the monomer's reactivity and lead to different reactivity ratios in copolymerizations compared to conventional free radical polymerization. researchgate.net For instance, in the copolymerization of THFMA and methyl methacrylate (MMA), the reactivity ratios were found to be significantly different between conventional and atom transfer radical polymerization methods. researchgate.net

| Polymerization Method | r(THFMA) | r(MMA) |

| Conventional Radical Polymerization | 1.06 | 0.81 |

| Atom Transfer Radical Polymerization (ATRP) | 0.34 | 1.97 |

This data highlights the influence of the catalytic system on monomer reactivity in ATRP. The coordination of the metal catalyst with the monomer can have a profound effect on the polymerization kinetics and the resulting copolymer composition.

Other Controlled Polymerization Techniques

Beyond the more commonly employed Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, other controlled polymerization techniques have been utilized to polymerize this compound, offering alternative pathways to well-defined polymers.

Group Transfer Polymerization (GTP) is a living polymerization technique particularly effective for methacrylate monomers. illinois.eduresearchgate.net It involves the use of a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or electrophilic catalyst. researchgate.net GTP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions at or above room temperature. illinois.edu This technique has been successfully applied to the polymerization of protected monomers like THPMA for the synthesis of well-defined homopolymers and block copolymers. kpi.ua For example, GTP has been used to prepare well-defined copolymers of 3-(trimethoxysilyl)propyl methacrylate (TMSPMA) and methyl methacrylate (MMA), demonstrating its utility for functional methacrylates. icp.ac.ru

Anionic Polymerization is another powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. illinois.edu The living nature of anionic polymerization allows for the synthesis of block copolymers and other complex architectures. illinois.edu Protected methacrylates, including THPMA, can be polymerized anionically. kpi.ua For instance, the sequential anionic polymerization of a masked disilene and trimethylsilyl (B98337) methacrylate, followed by hydrolysis, has been used to prepare novel diblock copolymers. kpi.ua

Copolymerization Strategies Involving this compound

Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the resulting polymers for specific applications.

Synthesis of Random Copolymers

Random copolymers are synthesized by polymerizing a mixture of two or more monomers. The resulting polymer chain has a random distribution of the monomer units. The composition and properties of the copolymer are dependent on the reactivity ratios of the monomers. uc.edu The reactivity ratios, r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer towards the same and the other monomer. uc.edu While specific reactivity ratios for the copolymerization of this compound with various co-monomers are not extensively tabulated in the reviewed literature, the principles of random copolymerization are applicable. For example, the copolymerization of methyl methacrylate (MMA) with other methacrylate monomers often leads to the formation of random copolymers. kpi.ua The synthesis of random copolymers of different methacrylate monomers can lead to materials with unique solution properties and the ability to form compartmentalized single-chain nanoparticles. researchgate.netmdpi.com

A study on the copolymerization of 3-methoxy-4-(2-hydroxy-3-methacryloloxypropoxy)benzaldehyde (MHMPB) and methyl methacrylate (MMA) determined the reactivity ratios to be r1 = 2.0 and r2 = 0.498, indicating a tendency towards random copolymerization with a slight alternating behavior. kpi.ua

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type |

| MHMPB | MMA | 2.0 | 0.498 | ~1 | Random with slight alternating tendency |

Table 1: Reactivity Ratios for the Copolymerization of MHMPB and MMA. kpi.ua

Block Copolymer Architectures

Block copolymers consist of two or more long sequences, or blocks, of different monomers. The synthesis of block copolymers containing poly(this compound) (PTHPMA) blocks allows for the creation of materials with distinct properties derived from each block. Controlled/living polymerization techniques are essential for the synthesis of well-defined block copolymers. nih.gov

For example, a novel coil-rod-coil triblock copolymer with a polyfluorene (PF) rod block and poly(2-tetrahydropyranyl methacrylate) (PTHPMA) coil blocks has been prepared using ATRP. researchgate.net The synthesis involved a well-defined PF difunctional initiator. researchgate.net

| Block Copolymer Architecture | Monomers | Polymerization Technique | Reference |

| Coil-Rod-Coil | 2-tetrahydropyranyl methacrylate, Fluorene derivative | ATRP | researchgate.net |

| Diblock | 3-(trimethoxysilyl)propyl methacrylate, Methyl methacrylate | GTP | icp.ac.ru |

Table 2: Examples of Block Copolymers Containing Methacrylate Monomers.

Graft Copolymers and Star Polymers

Graft copolymers are branched polymers where side chains of one type of monomer are attached to a main polymer backbone of another monomer. The synthesis of graft copolymers can be achieved through "grafting onto," "grafting from," or "grafting through" methods. acs.orgresearchgate.net While specific examples of graft copolymers with a poly(this compound) backbone or grafts are not extensively detailed with data tables in the reviewed literature, the general strategies are applicable. For instance, poly(methyl methacrylate)-g-poly(dimethylsiloxane) copolymers have been synthesized via the "macromonomer" method, where a monofunctional macromonomer is copolymerized with another monomer. kpi.ua

Star polymers consist of several polymer chains (arms) connected to a central core. uc.edursc.org They can be synthesized using "arm-first" or "core-first" approaches. capes.gov.br Group Transfer Polymerization (GTP) has been employed to create star-shaped polymers from a hydrolyzable acetal-based dimethacrylate cross-linker. rsc.org Star polymers with arms of poly(methacrylic acid) have been prepared by first synthesizing star-shaped poly(tert-butyl acrylate) via ATRP and subsequent hydrolysis. capes.gov.br Although specific data for star polymers based on THPMA is limited in the provided search results, these examples with structurally similar methacrylates illustrate the potential synthetic routes.

Polymerization in Diverse Media

The choice of polymerization medium can significantly influence the polymerization kinetics and the properties of the resulting polymer. This compound can be polymerized in both bulk and solution.

Bulk and Solution Polymerization

Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. uc.eduyoutube.com This method can lead to high reaction rates and high purity polymers. However, controlling the polymerization can be challenging due to the Trommsdorff effect (autoacceleration), which is a rapid increase in polymerization rate and molecular weight due to the increasing viscosity of the medium. The bulk polymerization of methyl methacrylate has been studied extensively, often showing this autoacceleration phenomenon. uc.edu

Solution polymerization involves dissolving the monomer and initiator in a suitable solvent. This method allows for better control over the reaction temperature and viscosity compared to bulk polymerization. The choice of solvent can affect the polymer's properties. A study on the solution polymerization of THPMA in toluene was conducted to synthesize poly(tetrahydropyranyl-2-methyl methacrylate) (PTHPMM). kpi.ua The resulting polymer was fractionated, and the properties of the fractions were studied in solution. kpi.ua

| Polymerization Method | Monomer | Solvent | Initiator | Observations |

| Bulk Polymerization | Methyl Methacrylate | None | Benzoyl peroxide/Amine | Phase separation and Trommsdorff effect observed. |

| Solution Polymerization | Tetrahydropyranyl Methacrylate | Toluene | Radical Initiator | Synthesis of PTHPMM for solution property studies. kpi.ua |

Table 3: Examples of Bulk and Solution Polymerization of Methacrylates.

Emulsion and Suspension Polymerization

Emulsion and suspension polymerization are heterogeneous polymerization techniques widely employed for producing polymers with controlled particle size and morphology. While both methods involve dispersing the monomer in an aqueous phase, they differ fundamentally in their initiation mechanism, particle formation, and the final product characteristics.

Emulsion Polymerization

Emulsion polymerization of this compound typically involves emulsifying the monomer in water with the aid of a surfactant to form micelles. A water-soluble initiator is then used to start the polymerization. The primary loci for polymer chain growth are the monomer-swollen micelles and the subsequent polymer particles formed. This technique generally yields stable latexes of polymer particles with sizes typically in the range of 50 to 500 nm.

Research into the microemulsion polymerization of THFMA, a specific type of emulsion polymerization, has demonstrated the ability to produce nanostructured polymeric materials. acs.org In such systems, the monomer is solubilized in thermodynamically stable, transparent oil-in-water microemulsions. The polymerization of THFMA in these anionic microemulsions leads to the formation of stable latexes with very small particle sizes. acs.org The kinetics and particle nucleation in the emulsion polymerization of hydrophobic monomers like THFMA are influenced by the type and concentration of the surfactant and initiator used. For instance, the use of a combination of non-ionic and cationic emulsifiers has been shown to effectively stabilize acrylic ester emulsions, resulting in small particle sizes. rsc.org

Suspension Polymerization

In contrast to emulsion polymerization, suspension polymerization of this compound involves dispersing the monomer as larger droplets (typically 50-2000 µm) in an aqueous medium. An oil-soluble initiator is dissolved in the monomer phase. Each monomer droplet acts as a tiny bulk polymerization reactor. tandfonline.com A suspending agent or stabilizer is crucial to prevent the coalescence of the sticky polymerizing droplets. tandfonline.com

While specific studies on the suspension polymerization of THFMA are not extensively documented in readily available literature, the principles can be inferred from studies on other methacrylates like methyl methacrylate (MMA). The choice of suspending agent, such as polyvinyl alcohol or inorganic particulates like zinc oxide, plays a critical role in controlling the particle size and surface morphology of the resulting polymer beads. tandfonline.com The initiator, often an organic peroxide like benzoyl peroxide, is selected based on its solubility in the monomer and its decomposition kinetics at the desired polymerization temperature. The use of chain transfer agents can be employed to control the molecular weight of the resulting poly(tetrahydrofurfuryl methacrylate). matchemmech.com

Table 1: Comparison of Typical Parameters in Emulsion and Suspension Polymerization of Methacrylates

| Parameter | Emulsion Polymerization | Suspension Polymerization |

|---|---|---|

| Monomer | This compound | This compound |

| Continuous Phase | Water | Water |

| Initiator Type | Water-soluble (e.g., Potassium persulfate) | Monomer-soluble (e.g., Benzoyl peroxide) |

| Stabilizer | Surfactant (e.g., Sodium dodecyl sulfate) | Suspending Agent (e.g., Polyvinyl alcohol) |

| Particle Size | 50 - 500 nm | 50 - 2000 µm |

| Agitation | Moderate | Vigorous |

| Product Form | Latex (colloidal dispersion) | Beads/pearls |

Polymerization in Supercritical Fluids

Polymerization in supercritical fluids, particularly in supercritical carbon dioxide (scCO₂), has emerged as a promising green alternative to conventional solvent-based processes. Supercritical CO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by varying the temperature and pressure. wiley-vch.de

For the polymerization of this compound, scCO₂ acts as the continuous phase. Most polymers, including poly(tetrahydrofurfuryl methacrylate), are insoluble in scCO₂, necessitating a dispersion or precipitation polymerization technique. nih.gov In dispersion polymerization, a stabilizer that is soluble in scCO₂ is required to prevent the aggregation of the precipitating polymer particles. These stabilizers typically have a CO₂-philic part (e.g., fluoropolymers or polysiloxanes) and an anchor group that has an affinity for the polymer being formed. acs.org

Research on the polymerization of methyl methacrylate (MMA) in scCO₂ provides significant insights applicable to THFMA. The process involves dissolving the monomer, an initiator (like AIBN or benzoyl peroxide), and a suitable stabilizer in scCO₂. As polymerization proceeds, the growing polymer chains become insoluble and precipitate, forming particles that are stabilized by the adsorbed dispersant. acs.org The particle size and morphology can be controlled by adjusting the stabilizer concentration, monomer-to-polymer ratio, and the density of the scCO₂.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique, has also been successfully conducted in scCO₂ for methacrylates. nih.gov This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The selection of an appropriate RAFT agent is critical for achieving good control over the polymerization in scCO₂. nih.gov

Table 2: Typical Conditions for Dispersion Polymerization of Methacrylates in Supercritical CO₂

| Parameter | Value/Condition |

|---|---|

| Monomer | This compound (by analogy with MMA) |

| Continuous Phase | Supercritical Carbon Dioxide (scCO₂) |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) |

| Stabilizer | CO₂-philic polymer (e.g., vinyl-terminated poly(dimethyl siloxane)) |

| Temperature | 60 - 80 °C |

| Pressure | 15 - 30 MPa |

| Reaction Time | 4 - 24 hours |

| Resulting Polymer | Fine, spherical microparticles |

The swelling of polymers like poly(methyl methacrylate) in supercritical CO₂ is a well-documented phenomenon that enhances monomer diffusion and can influence the polymerization kinetics. nih.gov This plasticization effect can lead to an increase in the rate of polymerization.

Polymeric Materials Derived from Oxolan 2 Yl 2 Methylprop 2 Enoate: Structure and Performance

Synthesis and Characterization of Poly(Oxolan-2-yl 2-methylprop-2-enoate) Homopolymers

Homopolymers of this compound, scientifically named poly(this compound) and often referred to as poly(tetrahydrofurfuryl methacrylate) or P(THFMA), are synthesized through the polymerization of the THFMA monomer. These polymers are noted for their biocompatibility and their ability to absorb significant amounts of water while maintaining structural rigidity. The large diffusion of water into the polymer matrix can, however, lead to a lowering of its glass transition temperature.

The control over molecular weight (Mn) and polydispersity (Đ, also known as PDI) is crucial as these parameters significantly influence the final properties of the polymer. Various controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been effectively employed for the polymerization of methacrylate (B99206) monomers, offering pathways to well-defined polymer chains.

For instance, ATRP of THFMA has been shown to proceed rapidly, although bulk polymerization for a high degree of polymerization (DP > 200) can lead to cross-linking. researchgate.net The use of a suitable catalyst system, such as a copper complex with a ligand like pentamethyldiethylenetriamine (PMDETA), allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. researchgate.net

RAFT polymerization is another powerful technique for controlling the polymerization of methacrylates. By selecting an appropriate RAFT agent, it is possible to produce polymers with a wide range of molecular weights and low polydispersity indices, typically below 1.2. sigmaaldrich.cn The data in the table below illustrates the level of control that can be achieved for polymethacrylates using these advanced polymerization techniques.

Table 1: Examples of Molecular Weight and Polydispersity Control in Polymethacrylates This table includes data for analogous polymethacrylates to illustrate the capabilities of controlled polymerization techniques, as specific comprehensive data for P(THFMA) is not readily available.

| Polymerization Method | Monomer | Targeted Mn (g/mol) | Experimental Mn (g/mol) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|

| ATRP | Methyl Methacrylate | - | - | 1.1 - 1.3 | nih.gov |

| RAFT | Methyl Methacrylate | - | 2,600 - 125,000 | <1.2 | sigmaaldrich.cn |

| ATRP | Furfuryl Methacrylate | - | 12,650 | 1.42 | revistapolimeros.org.br |

Beyond linear chains, the architecture of P(THFMA) can be controlled to create more complex structures such as branched or star-shaped polymers. These architectures can significantly impact the polymer's physical and mechanical properties. The synthesis of such structures often involves the use of multifunctional initiators or chain transfer agents.

For example, the "core-first" approach in ATRP, utilizing a multifunctional initiator, can be employed to synthesize star-shaped polymers. While specific studies on star-shaped P(THFMA) are not abundant, the successful synthesis of star-shaped poly(methyl methacrylate) and other polymethacrylates demonstrates the feasibility of this approach for THFMA as well. researchgate.net Similarly, the introduction of a branching comonomer, such as a divinyl compound, in combination with a chain transfer agent to prevent gelation, can be used to produce soluble branched polymethacrylates. chemrxiv.org The synthesis of branched poly(methyl methacrylate) has been achieved using this method, suggesting its applicability to THFMA. chemrxiv.org

Copolymers of this compound with Complementary Monomers

Copolymerization of THFMA with other monomers is a powerful strategy to tailor the properties of the resulting materials. By carefully selecting the comonomer and controlling the copolymer composition, a wide range of properties can be achieved.

The phase behavior and morphology of copolymers containing THFMA are dependent on the nature of the comonomer, the block architecture (if it is a block copolymer), and the composition. For instance, in block copolymers, microphase separation can occur, leading to the formation of well-defined nanostructures such as lamellae, cylinders, or spheres. These morphologies can be visualized using techniques like Transmission Electron Microscopy (TEM). While specific TEM images for THFMA-based block copolymers are not widely published, the principles of microphase separation observed in other amphiphilic block copolymers, such as polystyrene-b-poly(methyl methacrylate), are applicable. cmu.edursc.org

The reactivity ratios of THFMA with other monomers are important parameters that determine the distribution of monomer units along the copolymer chain. For the ATRP of THFMA with methyl methacrylate (MMA), the reactivity ratios were found to be rTHFMA = 0.34 and rMMA = 1.97. researchgate.net In contrast, for conventional free radical copolymerization, the reactivity ratios were rTHFMA = 1.06 and rMMA = 0.81. researchgate.net This difference highlights the influence of the polymerization technique on the copolymer microstructure.

Copolymerization allows for the fine-tuning of various material properties, including thermal and mechanical performance. For example, copolymerizing THFMA with a monomer that has a different glass transition temperature (Tg) can be used to adjust the Tg of the resulting copolymer. It has been observed that in copolymers of tetrahydrofurfuryl acrylate (B77674) (a structurally similar monomer) with tridecyl methacrylate, increasing the tetrahydrofurfuryl acrylate content leads to an increase in rigidity and thermal stability. mdpi.comnih.gov

The table below presents data on the thermal properties of copolymers of furfuryl methacrylate (another related monomer) with N-vinylpyrrolidone, illustrating how copolymer composition affects the glass transition temperature.

Table 2: Glass Transition Temperatures of Poly(furfuryl methacrylate-co-N-vinylpyrrolidone) Copolymers

| Mole Fraction of Furfuryl Methacrylate in Copolymer | Glass Transition Temperature (Tg) (°C) | Reference |

|---|---|---|

| 0.00 | 85 | kpi.ua |

| 0.25 | 92 | kpi.ua |

| 0.50 | 101 | kpi.ua |

| 0.75 | 110 | kpi.ua |

| 1.00 | 119 | kpi.ua |

Furthermore, copolymers of tetrahydrofurfuryl acrylate have demonstrated thermoresponsive shape-memory behavior, where the material can be fixed into a temporary shape and then recover its original shape upon heating. mdpi.comnih.gov This property is highly dependent on the copolymer composition and crosslinking density.

Structure-Performance Relationships in Poly(this compound) Systems

The performance of polymeric materials derived from THFMA is intrinsically linked to their molecular structure. Key structural parameters that dictate performance include molecular weight, polydispersity, architecture (linear, branched, or star-shaped), and copolymer composition.

The presence of the bulky, polar tetrahydrofurfuryl side group is a dominant factor influencing the properties of P(THFMA). This group contributes to the polymer's biocompatibility and its interaction with water. The ability of P(THFMA) to absorb water while maintaining some rigidity is a key performance characteristic for potential biomedical applications.

The thermal properties are also highly dependent on the structure. As seen with copolymers of related methacrylates, the glass transition temperature can be systematically varied by altering the copolymer composition. kpi.ua This allows for the design of materials with specific service temperatures or for applications like shape-memory polymers where the Tg is a critical parameter.

In essence, the versatility of this compound as a monomer allows for the creation of a wide array of polymeric materials. Through the precise control of polymerization techniques and copolymer composition, the structure of these polymers can be tailored to achieve a desired balance of properties for various applications.

Influence of Monomer Stereochemistry on Polymer Characteristics

The stereochemistry, or tacticity, of a polymer chain refers to the relative spatial arrangement of its pendant groups. This structural feature can significantly influence the macroscopic properties of the material, including its crystallinity, melting point, glass transition temperature (Tg), and mechanical strength. wikipedia.orgquora.com The main forms of tacticity are:

Isotactic: All pendant groups are on the same side of the polymer backbone. This regular structure allows for close chain packing and often leads to crystalline or semi-crystalline materials with high rigidity and melting points. quora.comyoutube.com

Syndiotactic: The pendant groups alternate regularly from one side of the backbone to the other. This arrangement can also lead to crystallinity, often resulting in materials with good strength and thermal stability. quora.comyoutube.com

Atactic: The pendant groups are randomly arranged along the polymer backbone. This lack of order prevents crystallization, resulting in amorphous polymers that are often softer and have lower melting points. quora.comyoutube.com

In the case of poly(methacrylates), tacticity plays a crucial role in determining their physical properties. For instance, syndiotactic poly(methyl methacrylate) (PMMA) has a higher glass transition temperature than its isotactic counterpart. researchgate.net The stereochemistry of the polymer is determined by the polymerization conditions, such as temperature, solvent, and the type of catalyst or initiator used. informit.com

While the influence of tacticity on commodity polymers like polypropylene (B1209903) and PMMA is well-documented, specific studies on the stereoselective polymerization of THFMA and the detailed characterization of its different tactic forms are less common in the available literature. However, it can be inferred from the broader principles of polymer chemistry that controlling the tacticity of PTHFMA would provide a powerful tool for tailoring its properties. For example, an isotactic or syndiotactic PTHFMA would be expected to exhibit enhanced mechanical strength and thermal stability compared to an atactic version, making it potentially more suitable for applications requiring high performance and durability. The bulky tetrahydrofurfuryl group likely influences the stereochemical outcome of the polymerization, and specialized catalysts, such as certain metallocenes, could potentially be employed to achieve a higher degree of stereocontrol. wikipedia.org

Correlations between Polymer Architecture and Macroscopic Performance

The macroscopic performance of polymers derived from this compound is intricately linked to their molecular architecture. Key architectural parameters include molecular weight, molecular weight distribution, branching, and copolymer composition.

Molecular Weight and its Distribution:

The molecular weight of a polymer has a profound impact on its mechanical properties. Generally, as the molecular weight increases, properties such as tensile strength and toughness also increase up to a certain point, after which the properties may level off. nasa.govnih.govbibliotekanauki.pl For instance, studies on poly(methyl methacrylate) have shown that impact strength increases with molecular weight. nasa.gov Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over molecular weight and result in polymers with a narrow molecular weight distribution (low polydispersity). specificpolymers.comsigmaaldrich.comnih.gov This level of control is crucial for producing materials with reproducible and optimized properties. ATRP has been successfully used for the polymerization of THFMA, although rapid polymerization in bulk can lead to cross-linking when targeting high molecular weights. researchgate.net

Branching and Crosslinking:

The introduction of branches or crosslinks into the polymer structure significantly alters its properties. Branching can affect the melt strength and processability of the polymer. nih.gov Crosslinking, which creates a network structure, transforms a thermoplastic material into a thermoset, enhancing its thermal stability, chemical resistance, and mechanical strength. rsc.org THFMA can be readily crosslinked through exposure to heat, peroxide catalysts, or UV radiation. nih.gov The crosslinking density is a critical parameter; for example, in hydrogels, it controls the degree of swelling and the release of encapsulated substances. nih.gov

Copolymerization:

Copolymerization of THFMA with other monomers is a powerful strategy to tailor the properties of the resulting material for specific applications. The choice of comonomer and the copolymer composition allows for a fine-tuning of properties such as flexibility, hydrophilicity, and adhesion. For example, copolymerizing THFMA with monomers having long alkyl chains can increase the flexibility of the resulting polymer. mdpi.com A study on the copolymerization of THFMA with methyl methacrylate (MMA) using ATRP revealed different reactivity ratios compared to conventional free-radical polymerization, indicating that the polymerization method can influence the copolymer microstructure and, consequently, its properties. researchgate.net

Advanced Applications of Poly(this compound) in Materials Science

The unique properties of THFMA-based polymers have led to their use in a variety of advanced applications, from high-performance coatings to biomedical devices.

Development of High-Performance Coatings and Adhesives

THFMA is a valuable monomer in the formulation of coatings and adhesives due to its excellent adhesion to a wide range of substrates, low shrinkage upon polymerization, and good weatherability. ci.guide Polymers containing THFMA exhibit good chemical, heat, and water resistance, along with exceptional hardness and impact strength. ci.guide Its low viscosity makes it an effective reactive diluent, reducing the viscosity of resin formulations for easier application. chemicalbook.com

In the realm of adhesives, THFMA acts as an adhesion promoter, particularly in anaerobic adhesives. ci.guide It is also a key ingredient in UV-curable coatings, which are favored for their rapid curing times and low emission of volatile organic compounds (VOCs). ci.guide

Table 1: Properties of THFMA Relevant to Coatings and Adhesives

| Property | Value/Description | Reference |

| Viscosity | Low (e.g., 2.84 cPs at 20°C) | chemicalbook.com |

| Adhesion | Excellent promoter for various substrates | ci.guide |

| Shrinkage | Low upon polymerization | ci.guide |

| Cured Properties | Good chemical, heat, and water resistance; high hardness and impact strength | ci.guide |

| Applications | UV/LED curing gel polishes, anaerobic adhesives, general purpose repair adhesives | gelest.comci.guide |

Biomaterials Research and Tissue Engineering Scaffolds

PTHFMA has shown significant promise as a biomaterial, particularly for applications in tissue repair and engineering. gelest.comchemicalbook.com Its biocompatibility is a key attribute for these applications. gelest.com A notable characteristic of PTHFMA is its ability to absorb large amounts of water (up to 70%) while remaining rigid, which is advantageous for creating stable scaffolds for cell growth. gelest.com

Porous scaffolds made from a blend of poly(ethyl methacrylate) (PEMA) and THFMA have been investigated for cartilage repair. These scaffolds can be fabricated with controlled porosity and interconnectivity, which are crucial for allowing cell infiltration, nutrient transport, and tissue regeneration. nih.gov Studies have shown that these porous PEMA/THFMA scaffolds can support the growth and differentiation of chondrocytes (cartilage cells). nih.gov

Formulation in Specialized Resins (e.g., Provisional Dental Resins)

THFMA is utilized as a comonomer in dental resins, including materials for provisional (temporary) crowns and bridges. bibliotekanauki.plmdpi.comchemicalbook.com In these applications, it can be blended with other dimethacrylate monomers commonly used in dentistry, such as bisphenol A-glycidyl methacrylate (Bis-GMA) and urethane (B1682113) dimethacrylate (UDMA). nih.govmdpi.comnih.gov The addition of THFMA to dental resin formulations can influence their physical properties. For example, one study found that while the addition of up to 30% THFMA had negligible effects on the mechanical properties (Young's modulus and flexural strength) of Bis-GMA and UDMA-based resins, it did affect properties like polymerization shrinkage and degree of conversion. mdpi.com The ability to modify these properties is important for developing improved dental restorative materials. nih.govnih.gov

Table 2: Investigated Properties of THFMA-Containing Dental Resins

| Property Investigated | Finding with THFMA Addition | Reference |

| Young's Modulus | Negligible effect | mdpi.com |

| Flexural Strength | Negligible effect | mdpi.com |

| Polymerization Shrinkage | Strong relationship with THFMA concentration | mdpi.com |

| Degree of Conversion | Strong relationship with THFMA concentration | mdpi.com |

Elastomeric and Hydrogel Composites

The versatility of THFMA extends to its use in elastomeric and hydrogel composites, which are materials with a wide range of potential applications, including soft prosthetics and drug delivery.

Elastomeric Composites:

Novel elastomer/methacrylate systems have been developed by blending THFMA with an isoprene-styrene (SIS) copolymer elastomer. nih.gov These blends, when cured, form one-gel systems that exhibit a combination of plastic and elastomeric behavior depending on the composition. nih.gov Dynamic mechanical analysis of these materials revealed two distinct glass transitions, corresponding to the different phases within the blend. nih.gov The water absorption properties of these composites were found to be dependent on the composition and the surrounding fluid, suggesting their potential for use in applications where interaction with biological fluids is a factor. nih.gov

Hydrogel Composites:

Hydrogels are crosslinked polymer networks that can absorb and retain large amounts of water. nih.govnih.gov They are widely used in biomedical applications due to their soft, tissue-like properties. nih.gov While specific studies focusing solely on THFMA-based hydrogels are not abundant in the provided search results, the hydrophilic nature of the tetrahydrofurfuryl group and the polymer's ability to absorb significant amounts of water make it a suitable candidate for incorporation into hydrogel systems. gelest.com By copolymerizing THFMA with hydrophilic monomers and incorporating a crosslinking agent, it is possible to create hydrogels with tailored swelling ratios, mechanical properties, and degradation profiles. These hydrogels could find use in applications such as drug delivery, contact lenses, and as scaffolds for soft tissue engineering. gelest.comnih.govci.guide

Computational and Theoretical Investigations of Oxolan 2 Yl 2 Methylprop 2 Enoate and Its Polymers

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. For Oxolan-2-yl 2-methylprop-2-enoate, these studies focus on its electronic landscape and the energetic pathways involved in its polymerization.

The reactivity of a molecule is largely governed by the interactions of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comnih.gov The energy and localization of these orbitals provide insights into the molecule's role as an electron donor or acceptor.

In the context of radical polymerization, the HOMO of the monomer interacts with the singly occupied molecular orbital (SOMO) of the radical initiator, while the LUMO of the monomer can interact with nucleophilic species. The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical stability and reactivity of the molecule. researchgate.netwuxibiology.com A smaller HOMO-LUMO gap generally suggests higher reactivity. youtube.com

Table 1: Representative Frontier Molecular Orbital Energies for Methacrylate (B99206) Monomers (Calculated via DFT)

| Monomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Methyl Methacrylate | -7.0 | -0.5 | 6.5 |

| This compound (Estimated) | -6.8 | -0.4 | 6.4 |

| Hydroxyethyl Methacrylate | -6.9 | -0.6 | 6.3 |

Note: The values for this compound are estimated based on trends observed in related compounds and are presented for illustrative purposes.

For the free-radical polymerization of this compound, the initiation involves the addition of a radical species to the double bond of the monomer. The energetics of this process can be modeled using DFT to determine the transition state (TS) structure and its associated energy barrier.

Studies on analogous methacrylates have shown that the activation energy for the initiation step is influenced by the nature of the ester group. rsc.orgmdpi.com The presence of the bulky and polar oxolane group in THFMA can sterically and electronically affect the approach of the initiator radical and the stability of the resulting monomer radical. DFT calculations can quantify these effects by comparing the energy of the reactants (monomer + initiator) with the energy of the transition state.

Table 2: Calculated Activation Energies for the Initiation of Methacrylate Polymerization

| Methacrylate Monomer | Initiator | Activation Energy (kcal/mol) |

| Methyl Methacrylate | Cyanoisopropyl Radical | 7.5 |

| This compound (Estimated) | Cyanoisopropyl Radical | 8.0 |

| Glycidyl Methacrylate | Cyanoisopropyl Radical | 7.8 |

Note: The value for this compound is an estimation based on the expected steric and electronic effects of the oxolane group.

Molecular Dynamics Simulations of Monomer and Polymer Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and materials, offering insights into their conformational dynamics and intermolecular interactions. youtube.comrsc.org

The this compound monomer possesses several rotatable bonds, leading to a variety of possible conformations. The preferred conformations in different environments (e.g., in vacuum, in a solvent, or in the bulk liquid) can influence its reactivity and the stereochemistry of the resulting polymer.

MD simulations can be used to explore the potential energy surface of the monomer and identify the most stable conformers. These simulations typically employ a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. rsc.org By simulating the monomer's motion over time, the relative populations of different conformers can be determined. The conformation of the oxolane ring (envelope or twist) and the orientation of the ester group relative to the double bond are key conformational features.

MD simulations are particularly powerful for investigating the properties of polymers in the melt or in solution. For PTHFMA, these simulations can reveal details about chain entanglement, segmental motion, and the nature of intermolecular forces. rsc.org

The simulations can provide information on the glass transition temperature (Tg), which is a critical property of amorphous polymers. rsc.org The dynamics of the polymer chains, including the reorientation of the backbone and the side chains, can be analyzed to understand the viscoelastic properties of the material. rsc.org

The intermolecular interactions in PTHFMA are a combination of van der Waals forces and dipole-dipole interactions arising from the polar ester and ether groups. MD simulations can quantify the contributions of these different interactions to the cohesive energy of the polymer, which in turn influences its mechanical properties. The presence of the cyclic ether in the side chain can lead to specific intermolecular packing and interactions that affect the bulk properties of the polymer. rsc.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

DFT has become a standard tool for investigating the mechanisms of chemical reactions, including polymerization. nih.govrsc.orgmdpi.com It offers a good balance between computational cost and accuracy for systems of the size of monomers and small polymer chains.

In the context of this compound polymerization, DFT can be used to elucidate the detailed mechanism of not only initiation but also propagation, chain transfer, and termination steps. By calculating the potential energy surfaces for these reactions, the preferred pathways and the factors controlling them can be identified.

For example, DFT studies on methacrylate polymerization have clarified the role of the penultimate unit in influencing the stereoselectivity of the propagation step (i.e., the formation of isotactic vs. syndiotactic polymers). mdpi.com The transition states for the addition of a monomer to a growing polymer chain with different tacticities can be calculated, and their relative energies determine the preferred stereochemical outcome. For PTHFMA, the bulky oxolane side group is expected to play a significant role in directing the stereochemistry of polymerization. DFT calculations can provide a quantitative understanding of these steric and electronic effects.

Furthermore, DFT can be used to investigate potential side reactions, such as intramolecular chain transfer (backbiting), which can lead to the formation of branched polymers. The activation barriers for these side reactions can be compared to that of the main propagation reaction to predict their likelihood under different reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of chemical compounds with their biological activity (QSAR) or physicochemical properties (QSPR). springerprofessional.de These models are instrumental in polymer science for predicting the behavior of monomers and the characteristics of the resulting polymers, thereby accelerating materials discovery and design. nih.govnih.govresearchgate.net For a specific monomer like this compound, these predictive models can offer significant insights, even in the absence of extensive empirical data. acs.org

The reactivity of a monomer in copolymerization is a critical factor that dictates the composition and microstructure of the final polymer. The Alfrey-Price Q-e scheme is a widely used empirical model to rationalize monomer reactivity. chempedia.info It assigns two parameters to each monomer: 'Q' which represents the resonance stabilization of the monomer and its corresponding radical, and 'e' which describes the polarity of the monomer and its radical. kpi.ua

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to predict these Q-e parameters without the need for extensive experimentation. acs.orgresearchgate.net By calculating quantum chemical descriptors such as atomic charges, frontier molecular orbital energies, and reaction free energies, it's possible to build robust QSPR models. researchgate.netredalyc.org For this compound, a theoretical QSPR study would involve calculating these descriptors and correlating them with known Q-e values from a database of other methacrylate monomers. pleiades.onlineresearchgate.net

The presence of the oxolane (tetrahydrofuran) ring introduces specific electronic and steric features. The ether oxygen in the ring can influence the polarity ('e' value) of the vinyl group. A hypothetical QSPR model could predict a slightly positive 'e' value for this compound, suggesting it is an electron-withdrawing monomer. The 'Q' value, related to resonance, would be primarily influenced by the methacrylate group, similar to other methacrylates. researchgate.net

Table 1: Hypothetical Alfrey-Price Q-e Parameters Predicted by a QSPR Model

| Monomer | Predicted Q-value | Predicted e-value |

| This compound | 0.75 | +0.45 |

| Methyl Methacrylate (for comparison) | 0.78 | +0.40 |

| Styrene (B11656) (reference) | 1.00 | -0.80 |

This interactive table presents hypothetical data for illustrative purposes. The values for this compound are estimated based on its structural similarity to methyl methacrylate and the known electronic effects of cyclic ethers.

The true power of QSPR modeling lies in the in silico design of polymers with specific, tailored properties. researchgate.net By establishing a reliable relationship between the monomer structure and the final polymer properties, researchers can virtually screen and optimize new polymer architectures before their synthesis. biolscigroup.us This is particularly valuable for developing advanced materials for specialized applications. nih.govresearchgate.net

For poly(this compound), computational design could be used to predict and tune a range of properties. Key properties that can be modeled include:

Glass Transition Temperature (Tg): This is a crucial thermal property that determines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.govnih.gov QSPR models for Tg often use descriptors related to molecular weight, chain stiffness, and intermolecular forces. researchgate.net The bulky oxolane side group in poly(this compound) would be expected to increase chain stiffness and thus lead to a relatively high Tg.

Refractive Index: For optical applications, the refractive index is a critical parameter. QSPR models can accurately predict the refractive index of polymers based on 2D descriptors derived from the monomer's structure. acs.org

Biocompatibility and Swelling: For biomedical applications, MD simulations can model the interaction of the polymer with water or other biological fluids to predict swelling behavior and potential interactions with cell membranes. nih.govnih.gov The hydrophilic character of the ether linkage in the oxolane ring could be a key factor in these properties.

Table 2: Illustrative QSPR Predictions for a Designed Copolymer

| Monomer Composition | Predicted Glass Transition Temperature (Tg) | Predicted Young's Modulus | Notes |

| 100% this compound | 115 °C | 3.1 GPa | High Tg and stiffness due to bulky side group. |

| 80% this compound / 20% n-Butyl Acrylate (B77674) | 85 °C | 2.5 GPa | Incorporation of a soft monomer lowers Tg and stiffness. |

| 80% this compound / 20% Styrene | 118 °C | 3.3 GPa | Addition of a rigid monomer slightly increases Tg and stiffness. |

This interactive table showcases a hypothetical scenario where QSPR models are used to predict the properties of copolymers containing this compound. This illustrates how computational design can guide the synthesis of materials with a desired balance of properties.

By leveraging these computational tools, the development of novel polymers based on this compound can be significantly streamlined. This data-driven approach allows for the rational design of materials with precisely tailored thermal, mechanical, and optical properties for a variety of advanced applications. figshare.commdpi.comacs.org

Advanced Analytical and Characterization Techniques for Oxolan 2 Yl 2 Methylprop 2 Enoate Systems

Spectroscopic Methods for Monomer and Polymer Elucidation

Spectroscopic techniques are indispensable for obtaining detailed information about the molecular structure and functional groups present in both the monomer and the polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of Oxolan-2-yl 2-methylprop-2-enoate and its polymers. ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques help in assigning complex spectra and understanding connectivity.

¹H NMR: The ¹H NMR spectrum of the monomer exhibits characteristic signals corresponding to the different protons in the molecule. The vinyl protons of the methacrylate (B99206) group typically appear in the range of 5.5-6.1 ppm, while the methyl protons of the methacrylate group show a singlet around 1.9 ppm. The protons of the tetrahydrofurfuryl ring give rise to a more complex pattern of signals in the region of 1.5-4.2 ppm.

¹³C NMR: The ¹³C NMR spectrum provides complementary information. Key resonances include the carbonyl carbon of the ester group at approximately 167 ppm, the quaternary carbon of the methacrylate group around 136 ppm, and the vinyl methylene (B1212753) carbon at about 125 ppm. The carbons of the tetrahydrofurfuryl ring resonate in the range of 25-77 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals in the monomer and polymer spectra. iupac.org For poly(tetrahydrofurfuryl methacrylate), 2D NMR is particularly useful for determining the tacticity of the polymer chain, which significantly influences its physical properties. iupac.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Monomer

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methacrylate CH₂= | 5.5 - 6.1 | ~125 |

| Methacrylate -C(CH₃)= | - | ~136 |

| Methacrylate -CH₃ | ~1.9 | ~18 |

| Ester C=O | - | ~167 |

| -O-CH₂- | ~4.0 - 4.2 | ~68 |

| Tetrahydrofuran (B95107) Ring CH | ~3.7 - 4.0 | ~77 |

| Tetrahydrofuran Ring CH₂ | ~1.5 - 2.0 | ~25, ~28 |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques used to identify functional groups and monitor chemical reactions such as polymerization.

IR Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A strong band around 1720 cm⁻¹ is attributed to the C=O stretching of the ester group. The C=C double bond of the methacrylate group gives rise to a band at approximately 1638 cm⁻¹. The C-O-C stretching of the ether in the tetrahydrofuran ring is observed around 1100 cm⁻¹. During polymerization, the intensity of the C=C band at 1638 cm⁻¹ decreases, which can be used to monitor the conversion of the monomer.

Raman Spectroscopy: Raman spectroscopy is also a valuable tool for monitoring the polymerization of methacrylates. kpi.ua The C=C stretching vibration, which is strong in the Raman spectrum, can be quantitatively monitored to determine the degree of monomer conversion. kpi.ua The carbonyl band in the Raman spectrum also provides information about changes in the electronic environment during polymerization. kpi.uaresearchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | ~1720 | ~1720 |

| C=C Stretch (Methacrylate) | ~1638 | ~1638 |

| C-O-C Stretch (Ether) | ~1100 | - |

Mass spectrometry (MS) is used to determine the molecular weight of the monomer and to analyze the structure of oligomers and degradation products. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the monomer and any volatile impurities. nih.gov Electron-impact and chemical ionization mass spectrometry can provide adequate information for identification purposes. nih.gov

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of the monomer and for analyzing the molecular weight distribution of the resulting polymers.

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound. sielc.comnih.gov Reversed-phase HPLC methods can effectively separate the monomer from impurities. sielc.com HPLC is also a powerful tool for at-line reaction monitoring of polymerization processes. nih.govresearchgate.net By analyzing samples at different time points, the consumption of the monomer and the formation of the polymer can be tracked, allowing for optimization of reaction conditions. nih.gov

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is used to analyze volatile components in samples of this compound. mdpi.com This is particularly important for identifying and quantifying residual monomer in polymer samples, as well as any volatile impurities that may be present. researchgate.net Headspace GC-MS is a sensitive method for the analysis of volatile compounds in complex matrices. mdpi.com

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for determining the molecular weight distribution of polymers. For poly(this compound), SEC is used to obtain key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. polymersource.capolymersource.ca This information is crucial as the molecular weight and its distribution significantly influence the polymer's mechanical, thermal, and solution properties.

The process involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF), chloroform, or toluene (B28343), and passing it through a column packed with porous gel beads. polymersource.capolymersource.ca Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have a longer elution time. The elution profile is monitored by a detector, typically a refractive index (RI) detector, and calibrated against polymer standards of known molecular weights to construct a calibration curve.

Living anionic polymerization of tetrahydrofurfuryl methacrylate is a common synthesis route that allows for the production of polymers with controlled molecular weights and narrow distributions. polymersource.capolymersource.ca Characterization via SEC confirms the success of the synthesis and provides quantitative data on the resulting polymer chains. polymersource.capolymersource.ca

Table 1: Molecular Weight Data for Poly(this compound) Samples Determined by SEC

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Synthesis Method |

|---|---|---|---|---|

| PTHFMA-1 | 160,000 polymersource.ca | 258,000 polymersource.ca | 1.60 polymersource.ca | Living Anionic Polymerization |

This table presents representative data for poly(tetrahydrofurfuryl methacrylate) synthesized via living anionic polymerization, showcasing the typical range of molecular weights and polydispersity indices achieved.

Microscopic and Morphological Characterization of Polymeric Systems

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography and properties of materials at the nanoscale. researchgate.net For polymeric systems based on this compound, AFM provides detailed three-dimensional images of the surface, enabling the characterization of features such as surface roughness, domain structures in polymer blends, and the morphology of thin films. researchgate.netacs.org